molecular formula C26H43NO3PPdS- B14124060 DTBNpP Palladacycle Gen. 3

DTBNpP Palladacycle Gen. 3

Cat. No.: B14124060
M. Wt: 587.1 g/mol
InChI Key: UMRSYNNAYIQDAJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DTBNpP Palladacycle Gen. 3 involves the reaction of palladium acetate with the appropriate phosphine ligand and biphenyl derivative. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques and stored under inert gas to maintain stability .

Chemical Reactions Analysis

Types of Reactions

DTBNpP Palladacycle Gen. 3 undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in cross-coupling reactions, the major products are often biaryl compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of DTBNpP Palladacycle Gen. 3 involves the formation of palladium (0) species, which are the active catalytic species in many reactions. The compound undergoes oxidative addition, transmetalation, and reductive elimination steps in cross-coupling reactions. The molecular targets and pathways involved include the activation of carbon-halogen bonds and the formation of carbon-carbon and carbon-heteroatom bonds .

Comparison with Similar Compounds

DTBNpP Palladacycle Gen. 3 can be compared with other similar compounds, such as:

This compound stands out due to its high stability, versatility in various reactions, and wide range of applications in different fields.

Properties

Molecular Formula

C26H43NO3PPdS-

Molecular Weight

587.1 g/mol

IUPAC Name

ditert-butyl(2,2-dimethylpropyl)phosphane;methanesulfonic acid;palladium;2-phenylaniline

InChI

InChI=1S/C13H29P.C12H10N.CH4O3S.Pd/c1-11(2,3)10-14(12(4,5)6)13(7,8)9;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h10H2,1-9H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;

InChI Key

UMRSYNNAYIQDAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CP(C(C)(C)C)C(C)(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd]

Origin of Product

United States

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